N-benzyl-2,5-dimethylbenzamide
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Overview
Description
N-benzyl-2,5-dimethylbenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with two methyl groups positioned at the 2 and 5 locations on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with benzylamine. The process can be catalyzed by various agents, such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly nature, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
N-benzyl-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the benzyl group.
N,N-Diethylbenzamide: Similar structure with ethyl groups instead of methyl groups.
N-Methoxy-N-methylbenzamide: Contains a methoxy group instead of a benzyl group.
Uniqueness
N-benzyl-2,5-dimethylbenzamide is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The positioning of the methyl groups at the 2 and 5 locations on the benzene ring also contributes to its distinct properties compared to other benzamide derivatives.
Properties
IUPAC Name |
N-benzyl-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-8-9-13(2)15(10-12)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCXPVKTYLZFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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